molecular formula C16H14Cl2N2O3 B2373423 (4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 831205-42-6

(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2373423
CAS No.: 831205-42-6
M. Wt: 353.2
InChI Key: DJDOZTMTBLPPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone is a versatile chemical compound extensively used in scientific research. Its unique properties make it an ideal candidate for various applications, including drug discovery, material synthesis, and biological studies.

Preparation Methods

The synthesis of (4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperazine, followed by the introduction of a furan-2-yl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone is unique due to its specific chemical structure and properties. Similar compounds include:

  • (2,4-Dichlorobenzoyl)piperazine
  • (Furan-2-yl)methanone derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall properties, making this compound distinct in its applications and effects.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-11-3-4-12(13(18)10-11)15(21)19-5-7-20(8-6-19)16(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDOZTMTBLPPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.